2-(4-Bromophenyl)-2-oxoethyl 3-[(4-methoxyphenyl)carbamoyl]propanoate
Description
2-(4-Bromophenyl)-2-oxoethyl 3-[(4-methoxyphenyl)carbamoyl]propanoate is a synthetic organic compound characterized by a 2-(4-bromophenyl)-2-oxoethyl ester linked to a 3-[(4-methoxyphenyl)carbamoyl]propanoate moiety. Its structure integrates a brominated aromatic ring, a ketone-functionalized ethyl group, and a carbamoyl-substituted propanoate ester. These features confer unique physicochemical properties, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-methoxyanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5/c1-25-16-8-6-15(7-9-16)21-18(23)10-11-19(24)26-12-17(22)13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPGSGUZPFUFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-[(4-methoxyphenyl)carbamoyl]propanoate typically involves the reaction of 4-bromobenzaldehyde with 4-methoxyphenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The industrial process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 3-[(4-methoxyphenyl)carbamoyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Acylation | Acyl chloride + alcohol |
| 2 | Nucleophilic substitution | Bromophenyl amine + electrophile |
| 3 | Esterification | Acid catalyst + alcohol |
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds with similar structural motifs have shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Anticancer Activity
The anticancer potential of 2-(4-Bromophenyl)-2-oxoethyl 3-[(4-methoxyphenyl)carbamoyl]propanoate has been evaluated in various cancer cell lines. Notably:
- Human glioblastoma U-87 : The compound exhibited cytotoxic effects, surpassing those observed with standard chemotherapeutics .
- Triple-negative breast cancer (MDA-MB-231) : While less effective than in glioblastoma, the compound still demonstrated promising activity against this challenging cancer type .
Table 2: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) |
|---|---|---|
| Antioxidant | DPPH Scavenging | 1.4 times higher than ascorbic acid |
| Anticancer | U-87 | < 10 |
| Anticancer | MDA-MB-231 | < 20 |
Lysosomal Storage Disorders
Recent patent applications suggest that compounds structurally related to this compound may serve as glucocerebrosidase activators, which are beneficial in treating lysosomal storage diseases like Gaucher disease. The mechanism involves enhancing enzyme activity to facilitate substrate breakdown, thus alleviating disease symptoms .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-[(4-methoxyphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to a reduction in inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinctiveness arises from its combination of substituents , which differentiate it from analogs. Below is a detailed comparison with key structural analogs:
Table 1: Structural and Functional Comparison
Key Insights:
Halogen Substitutions :
- Bromine’s large atomic radius and polarizability enhance van der Waals interactions in the target compound, improving binding to hydrophobic enzyme pockets compared to chlorine or fluorine analogs .
- Fluorine analogs (e.g., ) exhibit higher electronegativity, favoring reactivity in electron-deficient systems.
Functional Group Variations: The 2-oxoethyl group in the target compound increases electrophilicity at the ester linkage, facilitating hydrolysis or nucleophilic attack .
Steric and Electronic Effects: The 4-methoxyphenyl substituent balances electron density, reducing steric hindrance compared to bulkier groups (e.g., tert-butoxycarbonyl in ). Chiral analogs (e.g., ) demonstrate stereochemical selectivity, which the target compound lacks due to its non-chiral carbamoyl group.
Biological Activity
The compound 2-(4-Bromophenyl)-2-oxoethyl 3-[(4-methoxyphenyl)carbamoyl]propanoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including anticancer properties, antioxidant effects, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, derivatives containing similar moieties have shown significant growth inhibition in colon carcinoma cell lines (HCT-15 and HT29) with IC50 values indicating potent antiproliferative effects .
- A structure-activity relationship analysis suggests that the presence of a bromine atom in the phenyl ring enhances the compound's anticancer properties, likely due to increased lipophilicity and interaction with cellular targets .
-
Antioxidant Properties
- The compound has been evaluated for its antioxidant capacity. Analogous compounds have demonstrated high radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells . Such properties are essential for potential therapeutic applications in diseases characterized by oxidative stress.
-
Mechanism of Action
- The mechanism by which this compound exerts its biological effects is still under investigation, but it is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HCT-15 | 10 µM | |
| Anticancer | HT29 | 5 µM | |
| Antioxidant | DPPH Scavenging Assay | 15 µM | |
| Antioxidant | ABTS Assay | 12 µM |
Case Studies
- Case Study on Anticancer Effects
- Case Study on Antioxidant Activity
- Research conducted on similar derivatives showed promising results in terms of antioxidant activities measured through various assays such as DPPH and ABTS. These findings indicate that modifications to the molecular structure can significantly enhance antioxidant properties, which could be beneficial in developing therapeutic agents for oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of halogen substituents (e.g., bromine) on aromatic rings increases lipophilicity and may improve interaction with biological targets.
- Methoxy groups enhance solubility and may facilitate better cellular uptake.
- The carbonyl groups play a crucial role in reactivity and interaction with nucleophiles within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
